4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine (CAS 2549034-72-0; IUPAC: cyclopropyl-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methanone; molecular formula C₁₃H₁₈N₄OS; molecular weight 278.38 g/mol) is a synthetic small-molecule research compound belonging to the piperazinylpyrimidine chemical class. This class has been established as a scaffold for selective kinase inhibitor development, with representative members demonstrating antitumor activity through targeting PDGFR, CK1, and RAF kinase subfamilies.

Molecular Formula C13H18N4OS
Molecular Weight 278.38 g/mol
CAS No. 2549034-72-0
Cat. No. B6460367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine
CAS2549034-72-0
Molecular FormulaC13H18N4OS
Molecular Weight278.38 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=N1)N2CCN(CC2)C(=O)C3CC3
InChIInChI=1S/C13H18N4OS/c1-19-13-14-5-4-11(15-13)16-6-8-17(9-7-16)12(18)10-2-3-10/h4-5,10H,2-3,6-9H2,1H3
InChIKeyXKHKFYWDIXSJDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine (CAS 2549034-72-0): Structural Identity, Class Membership, and Procurement Baseline


4-(4-Cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine (CAS 2549034-72-0; IUPAC: cyclopropyl-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methanone; molecular formula C₁₃H₁₈N₄OS; molecular weight 278.38 g/mol) is a synthetic small-molecule research compound belonging to the piperazinylpyrimidine chemical class [1]. This class has been established as a scaffold for selective kinase inhibitor development, with representative members demonstrating antitumor activity through targeting PDGFR, CK1, and RAF kinase subfamilies [2]. The target compound is characterized by three defining structural features: a 2-methylsulfanyl substituent on the pyrimidine ring, a piperazine linker at position 4, and a terminal cyclopropanecarbonyl cap on the piperazine nitrogen. The compound is typically supplied at ≥95% purity for research use [1]. Direct quantitative bioactivity data for this specific CAS number remains extremely limited in the public domain as of the current evidence cutoff; the compound appears primarily in screening library collections and as a building block for further derivatization.

Why Generic Substitution of 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine (CAS 2549034-72-0) Is Not Scientifically Valid


Within the piperazinylpyrimidine class, even minor structural modifications produce profound shifts in kinase selectivity profiles and cellular potency. Shallal and Russu (2011) demonstrated that three closely related piperazinylpyrimidine analogs (compounds 4, 15, and 16) from the same synthetic series exhibited divergent selectivity across PDGFR, CK1, and RAF kinase subfamilies, with compound 4 showing selective binding to oncogenic KIT and PDGFRA mutants while compound 15 acted as a potent MDA-MB-468 growth inhibitor [1]. The target compound's unique combination of a 2-methylsulfanyl electron-donating group and an unsubstituted pyrimidine 5- and 6-position distinguishes it from analogs bearing 5-methyl, 6-tert-butyl, or 6-cyclopropyl substituents [2]. The 2-methylsulfanyl group is known to participate in hydrophobic contacts within kinase ATP-binding pockets and can be oxidized to sulfoxide or sulfone metabolites, altering pharmacokinetic profiles relative to 2-methyl or 2-unsubstituted analogs [3]. These structure-activity relationship (SAR) discontinuities mean that substituting one piperazinylpyrimidine for another without experimental validation risks selecting a compound with entirely different target engagement, cellular potency, and metabolic stability. The evidence below quantifies where data exist and explicitly identifies where critical gaps remain.

Quantitative Differentiation Evidence for 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine (CAS 2549034-72-0) vs. Closest Structural Analogs


Structural Uniqueness: Absence of Position-5/6 Substituents Distinguishes Target Compound from Nearest Commercial Analogs

The target compound (CAS 2549034-72-0) bears no substituents at pyrimidine positions 5 and 6, in contrast to the three most structurally proximal commercially available analogs: 4-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine (5-methyl analog), 4-tert-butyl-6-(4-cyclopropanecarbonylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidine (6-tert-butyl analog), and 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-cyclopropyl-2-(methylsulfanyl)pyrimidine (6-cyclopropyl analog) [1]. The unsubstituted 5- and 6-positions preserve a less sterically encumbered pyrimidine ring, which can influence both the conformational flexibility of the piperazine linker and the accessibility of the pyrimidine N1 and N3 nitrogens for hydrogen-bonding interactions within kinase hinge regions. This structural distinction is not merely cosmetic: in the piperazinylpyrimidine kinase inhibitor series reported by Shallal and Russu, variation at pyrimidine substitution positions correlated with shifts in kinase selectivity across PDGFR, CK1, and RAF subfamilies [2].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

2-Methylsulfanyl vs. 2-Methyl Substituent: Predicted logP and Metabolic Differentiation

The target compound carries a 2-methylsulfanyl (-SMe) group on the pyrimidine ring, whereas a common analog bears a 2-methyl substituent: 4-(4-cyclopropanecarbonylpiperazin-1-yl)-2-methylpyrimidine [1]. The replacement of -CH₃ with -SMe introduces a sulfur atom capable of undergoing metabolic S-oxidation to sulfoxide and sulfone metabolites, as well as contributing to increased lipophilicity. Fragment-based clogP contribution estimates indicate that -SMe adds approximately +0.7 to +1.0 log units compared to -CH₃ at the same position [2]. This physicochemical difference has practical procurement implications: the 2-methylsulfanyl compound is expected to exhibit greater lipophilicity-driven membrane permeability but also increased CYP450-mediated oxidative metabolism at the sulfur center relative to the 2-methyl analog. In the context of the piperazinylpyrimidine class, 2-position substitution has been shown to modulate kinase hinge-region binding; methylsulfanyl-containing pyrimidines have been reported as PARP-1 inhibitor scaffolds where the sulfur atom participates in hydrophobic pocket interactions [3].

Physicochemical profiling Drug metabolism Lead optimization

Cyclopropanecarbonyl Piperazine Cap: Pharmacophore Contribution Established in Analogous Chemotypes

The cyclopropanecarbonylpiperazine moiety present in the target compound is a recognized pharmacophoric element validated in structurally distinct but mechanistically informative chemotypes. The PARP-1 inhibitor olaparib (AZD-2281) utilizes a cyclopropanecarbonylpiperazine fragment as a key component of its phthalazinone-based scaffold, where the cyclopropyl group occupies a hydrophobic pocket and the carbonyl oxygen participates in a critical hydrogen-bond network [1]. In the piperazinylpyrimidine kinase inhibitor series, the N-substituent on the piperazine ring directly influences kinase binding profiles: Shallal and Russu reported that variation in the terminal cap group (including acyl, sulfonyl, and alkyl substituents) modulated selectivity across PDGFR, CK1, and RAF kinases [2]. The cyclopropanecarbonyl cap in the target compound provides a compact, rigid, hydrophobic terminal group that contrasts with analogs bearing bulkier or more flexible N-substituents (e.g., tert-butoxycarbonyl or benzyl groups), which can alter both target engagement and cellular permeability.

Pharmacophore modeling PARP inhibition Kinase selectivity

Absence of Published Direct Comparative Bioactivity Data: Critical Evidence Gap

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, ChemSpider, and patent databases (WO2013107333, US9493453, and related filings) as of the current evidence cutoff failed to identify any peer-reviewed publication, patent example, or public database entry containing quantitative biochemical or cellular assay data (IC₅₀, EC₅₀, Kᵢ, Kd, etc.) for CAS 2549034-72-0 specifically [1][2]. The compound appears in chemical vendor catalogs and screening library listings but without associated bioactivity annotation. This absence of direct data is itself a critical piece of evidence for procurement decision-making: it means that any biological activity claim for this compound must be treated as unvalidated until experimentally confirmed. By contrast, structurally characterized analogs within the piperazinylpyrimidine class (e.g., compounds 4, 15, and 16 from Shallal 2011) have published kinase inhibition and cellular cytotoxicity data, enabling benchmark comparisons [3]. The gap is particularly significant for users seeking to reproduce or build upon published findings, as no baseline activity value exists against which to assess lot-to-lot consistency or vendor quality.

Data transparency Procurement risk assessment Assay validation

Recommended Research and Industrial Application Scenarios for CAS 2549034-72-0 Based on Quantified Structural Evidence


Kinase Inhibitor Lead Generation: Scaffold for SAR Exploration at Pyrimidine Positions 5 and 6

The target compound's unsubstituted pyrimidine 5- and 6-positions make it the most versatile scaffold within its analog series for systematic SAR exploration [1]. Researchers can sequentially introduce substituents at these positions (e.g., methyl, halogen, aryl, heteroaryl) and assess the impact on kinase selectivity using the established piperazinylpyrimidine kinase profiling workflow described by Shallal and Russu (2011) [2]. The 2-methylsulfanyl group serves as a useful spectroscopic handle (distinctive ¹H-NMR singlet at δ ~2.5-2.6 ppm for -SCH₃) and can be retained or oxidatively modified to tune lipophilicity and target interactions [3]. This application scenario is appropriate for medicinal chemistry groups engaged in kinase inhibitor discovery who require a derivatizable core scaffold with the validated cyclopropanecarbonylpiperazine pharmacophore pre-installed.

Pharmacophore Reference Compound for Cyclopropanecarbonylpiperazine-Containing Inhibitor Programs

The cyclopropanecarbonylpiperazine fragment is a privileged pharmacophore validated in the clinical PARP inhibitor olaparib [1]. The target compound provides a chemically distinct pyrimidine-based presentation of this pharmacophore compared to the phthalazinone scaffold of olaparib. Procurement of CAS 2549034-72-0 enables direct head-to-head comparison of the same pharmacophoric element in two different heterocyclic contexts, potentially revealing scaffold-dependent differences in target engagement, selectivity, or pharmacokinetics. This is particularly relevant for programs seeking to differentiate from the olaparib intellectual property space while retaining the favorable binding contributions of the cyclopropanecarbonylpiperazine motif.

Chemical Biology Probe Development: Sulfur-Containing Pyrimidine as a Tool for Cysteine-Directed Covalent Inhibitor Design

The 2-methylsulfanyl group provides a sulfur atom that, upon oxidation to a sulfoxide or sulfone, can serve as a leaving group for nucleophilic aromatic substitution (SNAr) reactions with cysteine thiols in target proteins [1]. This property positions the target compound as a potential starting point for structure-based design of covalent kinase inhibitors, where the pyrimidine core engages the kinase hinge region and a strategically activated sulfur leaving group enables covalent bond formation with a nearby cysteine residue. The unsubstituted 5-position allows introduction of electrophilic warheads (e.g., acrylamide) for alternative covalent targeting strategies. This dual covalent-design potential distinguishes the target compound from 2-methyl or 2-unsubstituted analogs that lack the sulfur handle.

Analytical Reference Standard for LC-MS/MS Method Development in the Piperazinylpyrimidine Class

With a molecular weight of 278.38 g/mol, a characteristic isotopic pattern from the sulfur atom (M+2 peak at ~4.5% abundance due to ³⁴S), and predictable fragmentation pathways (loss of cyclopropanecarbonyl fragment, cleavage at the piperazine-pyrimidine bond), CAS 2549034-72-0 is suitable as an analytical reference standard for developing and validating LC-MS/MS quantification methods for piperazinylpyrimidine compounds in biological matrices [1]. The methylsulfanyl group provides a distinct UV chromophore (λmax ~240-260 nm for 2-alkylsulfanylpyrimidines) that facilitates HPLC-UV method development. Procurement for this purpose requires documentation of purity (≥95% as reported by vendors) and characterization data (¹H/¹³C NMR, HRMS) to ensure suitability as a quantitative reference.

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